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Introduction

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the ultrastructural

details of biological specimens. However, the high vacuum conditions of SEM require that

samples be completely dry. Simple air-drying of biological tissues, which are predominantly

water, leads to significant structural artifacts, including shrinkage and collapse, due to the high

surface tension of evaporating water and solvents like ethanol.[1][2][3] While Critical Point

Drying (CPD) has been the traditional gold standard for preserving delicate three-dimensional

structures, it requires specialized, expensive equipment.[4][5] Hexamethyldisilazane (HMDS)

offers a simple, cost-effective, and rapid chemical drying method that serves as an excellent

alternative to CPD for many biological samples.[1][4][5][6] HMDS has a very low surface

tension, which allows it to evaporate from the sample without exerting the damaging forces that

cause tissue collapse.[1][2][7]

Principle of HMDS Drying

The HMDS protocol involves a multi-step process beginning with fixation to preserve the

tissue's structure, followed by dehydration to remove all water. The dehydrating agent (typically

ethanol) is then gradually replaced by HMDS. Once the sample is fully infiltrated with HMDS, it

is allowed to air-dry in a fume hood. The HMDS evaporates, leaving behind a dry, structurally

intact specimen ready for mounting and sputter coating.[2][3][8] This chemical drying method is

particularly effective for animal tissues, biofilms, and microbial cells, often producing results

comparable to those achieved with CPD.[6][9][10]
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Experimental Protocols
This section provides a detailed methodology for preparing biological tissues for SEM using the

HMDS drying technique.

Materials and Reagents

Fixatives: 2.5% Glutaraldehyde in a suitable buffer (e.g., 0.1M Phosphate Buffer or 0.1M

HEPES Buffer). Karnovsky's fixative is also an option.[1][11]

Secondary Fixative (Optional but Recommended for Tissues): 1-2% Osmium Tetroxide

(OsO₄) in buffer.[3][11]

Buffers: 0.1M Phosphate Buffer (PBS) or 0.1M HEPES, pH 7.0-7.4.[11]

Dehydrating Agent: Graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100%).[11][12]

Drying Agent: Hexamethyldisilazane (HMDS), SEM grade.[11]

Equipment: Fume hood, specimen vials (glass scintillation vials or microfuge tubes),

micropipettes, gentle rotator/shaker, SEM stubs, adhesive tabs, and a sputter coater.

Safety Precautions: HMDS is toxic and flammable. All steps involving HMDS must be

performed in a certified chemical fume hood while wearing appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhaling vapors.

HMDS-ethanol mixtures should not be stored in sealed containers as vapor pressure can build

up, creating an explosion risk.[8]

Detailed Protocol for Tissue Samples
This protocol is suitable for small pieces of animal tissue (e.g., 1-2 mm³).

Primary Fixation:

Immediately immerse the fresh tissue sample in a primary fixative solution (e.g., 2.5%

glutaraldehyde in 0.1M HEPES buffer). The volume of fixative should be at least 10-20

times the volume of the sample.[11]
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Incubate for at least 2 hours at room temperature or overnight at 4°C.[11]

Buffer Wash:

Remove the fixative solution and rinse the sample with fresh buffer (e.g., 0.1M HEPES).

Wash 3 times for 10-15 minutes each on a gentle rotator to remove excess fixative.[11]

Secondary Fixation (Optional):

For enhanced contrast and lipid preservation, post-fix the tissue in 1-2% Osmium

Tetroxide in buffer for 1-2 hours at room temperature.[1][11]

Note: Osmium tetroxide is highly toxic and must be handled with extreme care in a fume

hood.

After osmication, rinse the sample 3 times with distilled water, 10 minutes each.[1]

Dehydration:

Dehydrate the sample through a graded series of ethanol to gradually remove water.

Perform each step for 10-15 minutes with gentle agitation.[11]

50% Ethanol (2 changes)[11]

70% Ethanol (2 changes)[11]

95% Ethanol (2 changes)[11]

100% Ethanol (3 changes) to ensure complete water removal.[11]

HMDS Infiltration and Drying (Perform in a Fume Hood):

Remove the final 100% ethanol wash.

Infiltrate the sample with mixtures of 100% ethanol and HMDS as follows, for 15 minutes

each step:[11]

2:1 ratio of 100% Ethanol to HMDS
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1:1 ratio of 100% Ethanol to HMDS

1:2 ratio of 100% Ethanol to HMDS

Remove the mixture and perform three changes with 100% HMDS, 15 minutes each.[11]

After the final HMDS change, decant the liquid and leave the vial cap loose or use a glass

petri dish partially covered.[12]

Allow the HMDS to completely evaporate in the fume hood overnight.[8][11]

Mounting and Coating:

Once completely dry, carefully mount the sample onto an SEM stub using a double-sided

carbon adhesive tab.

Sputter coat the sample with a conductive metal (e.g., 5-10 nm of Gold/Palladium) to

prevent charging under the electron beam.[11] The sample is now ready for SEM imaging.

Data Presentation
The choice of drying method is critical for preserving sample morphology. While quantitative

data on shrinkage can vary significantly by sample type, the following table provides a general

comparison of common drying methods.
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Drying Method Principle
Typical Outcome
for Animal Tissues

Complexity & Cost

Air Drying

Direct evaporation of

the dehydration

solvent (e.g., ethanol)

from the sample at

ambient pressure.

Severe shrinkage,

collapse, and surface

cracking due to high

surface tension

forces.[2]

Low complexity, very

low cost.

HMDS Chemical

Drying

The sample is

infiltrated with low-

surface-tension

HMDS, which is then

allowed to evaporate,

avoiding collapse.[1]

Excellent

preservation,

comparable to CPD

for many animal

tissues, biofilms, and

cells.[5][9] Minimal

shrinkage artifacts.

[13]

Low complexity, low

chemical cost,

requires a fume hood.

[5]

Critical Point Drying

(CPD)

The dehydration

solvent is replaced

with liquid CO₂, which

is then brought to its

critical point of

temperature and

pressure, where it

transitions to a gas

without crossing a

liquid-gas phase

boundary, thus

eliminating surface

tension.[3]

Considered the gold

standard for

preserving delicate,

complex 3D

structures.[5] Can still

induce some

shrinkage.[14]

High complexity,

requires expensive,

specialized

equipment.[4]

Note: For plant tissues with large vacuoles, CPD often yields better results as HMDS can still

cause some shrinkage.[9][10]
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The following diagram illustrates the complete experimental workflow for preparing biological

tissue for SEM using the HMDS protocol.

Sample Preparation

Dehydration

Chemical Drying (in Fume Hood)

Analysis

1. Primary Fixation
(2.5% Glutaraldehyde)

2. Buffer Wash
(e.g., PBS or HEPES)

3a. 50% Ethanol

3b. 70% Ethanol

3c. 95% Ethanol

3d. 100% Ethanol (3x)

4a. Ethanol:HMDS Series
(2:1, 1:1, 1:2)

4b. 100% HMDS (3x)

5. Evaporation
(Overnight in Fume Hood)

6. Mount & Sputter Coat

7. SEM Imaging
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Click to download full resolution via product page

Caption: Workflow for SEM sample preparation using the HMDS drying method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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